molecular formula C11H14ClNS B8733290 3-[(4-Chlorophenyl)thio]piperidine

3-[(4-Chlorophenyl)thio]piperidine

Cat. No.: B8733290
M. Wt: 227.75 g/mol
InChI Key: QMPCXJUTUMFBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Chlorophenyl)thio]piperidine is a chemical compound of significant interest in medicinal chemistry research, built around the privileged piperidine scaffold . The piperidine ring is a ubiquitous structural motif in clinically approved drugs and preclinical candidates, prized for its ability to confer favorable pharmacokinetic (ADME) properties and enhance the overall druggability of lead compounds . This particular derivative features a (4-chlorophenyl)thio substitution, a modification that can be strategically used to fine-tune the molecule's lipophilicity, electron distribution, and conformational shape, thereby influencing its interaction with biological targets . Compounds containing the piperidine scaffold are extensively investigated for their broad biological activities , including potential applications in central nervous system (CNS) disorders, anticancer therapies, and as antimicrobial agents . The incorporation of a sulfur-containing thioether linkage, as seen in this compound, is a common strategy in lead optimization to modulate the molecule's properties and explore its binding to enzyme active sites or receptors. As a building block, this compound enables researchers to synthesize and evaluate novel analogs for their biological activity and mechanism of action . Handling and Safety: While specific handling data for this compound requires consultation of its Safety Data Sheet (SDS), researchers should handle all compounds of this class with standard precautions. For a closely related analog, 3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . It is recommended to use personal protective equipment, ensure adequate ventilation, and implement measures to minimize dust generation . Note: This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14ClNS

Molecular Weight

227.75 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanylpiperidine

InChI

InChI=1S/C11H14ClNS/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2

InChI Key

QMPCXJUTUMFBQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)SC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Piperidine Analogues of Phenyltropanes

Core Structure: Piperidine replaces the tropane ring in phenyltropane derivatives. Key Substituents: 4-Chlorophenyl and carbomethoxy groups. Biological Activity: These analogues exhibit comparable dopamine transporter (DAT) binding affinity to phenyltropanes like WIN 35065-2, despite lacking the tropane bridge. For example, 3-(4-chlorophenyl)-2-carbomethoxypiperidine showed potent DAT inhibition, suggesting that the piperidine core can maintain critical molecular interactions .

Mannich Bases with Piperidine and 4-Chlorophenyl Groups

Core Structure: Piperidine and propanamide scaffolds. Key Substituents: 4-Chlorophenylamino and benzoyloxy groups (e.g., MB3, MB8). Biological Activity: Demonstrated antioxidant activity (73–78% DPPH radical scavenging at 1.0 mg/mL) and antimicrobial effects against bacterial/fungal strains. MB3 and MB8 showed comparable activity to vitamin C and gentamicin .

BF 2649: Piperidine with 4-Chlorophenylpropoxy Chain

Core Structure: Piperidine linked via a propoxy chain to a 4-chlorophenyl group. Key Substituents: 3-(4-Chlorophenyl)propoxy. Biological Activity: Acts as a histamine H1 receptor inverse agonist (EC50 = 1.5 nM) with nootropic effects and brain penetrance. The extended propoxy chain enhances lipophilicity, aiding blood-brain barrier penetration . Comparison: The shorter thioether linkage in 3-[(4-Chlorophenyl)thio]piperidine may reduce brain penetrance compared to BF 2649 but could improve metabolic stability due to sulfur’s resistance to oxidation.

Triazole-Containing Piperidine Derivatives

Core Structure: Piperidine with 4-chlorophenyl-triazolylphenoxypropyl substituents. Key Substituents: Triazole and phenoxypropyl groups. Comparison: The simpler structure of this compound may offer synthetic advantages and better bioavailability compared to triazole-containing derivatives.

Chromenopyrimidine-Piperidine Fused Compounds

Core Structure: Piperidine fused with chromenopyrimidine. Key Substituents: Aromatic rings and thiourea. Properties: Demonstrated good oral bioavailability and drug-like features, attributed to the planar chromenopyrimidine system . Comparison: The non-fused piperidine in this compound likely has lower molecular complexity, which may simplify synthesis but reduce target specificity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Molecular Weight (g/mol) Reference
This compound Piperidine 4-Chlorophenylthio Research use (unspecified) 264.21
Piperidine Phenyltropane Analog Piperidine 4-Chlorophenyl, Carbomethoxy DAT binding (Potent) ~300 (estimated)
MB3 (Mannich Base) Propanamide 4-Chlorophenylamino, Benzoyloxy Antioxidant, Antimicrobial Not specified
BF 2649 Piperidine 4-Chlorophenylpropoxy H1 inverse agonist (EC50 1.5 nM) 341.32
Triazole-Piperidine Derivative Piperidine 4-Chlorophenyl-triazolylphenoxypropyl Not specified 396.92

Key Insights and Implications

  • Synthetic Accessibility : The absence of complex fused rings or extended chains in this compound may streamline synthesis and optimization efforts.

Preparation Methods

Direct Thioether Formation

The most direct route involves reacting a piperidine derivative bearing a leaving group with 4-chlorothiophenol under basic conditions. For example, 3-bromopiperidine reacts with 4-chlorothiophenol in the presence of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to yield the target compound. This SN2 mechanism proceeds via deprotonation of the thiophenol to generate a thiolate nucleophile, which displaces the bromide on the piperidine ring.

Representative Reaction:

3-Bromopiperidine+4-ClC6H4SHNaH, THF3-[(4-ClC6H4)S]piperidine+HBr\text{3-Bromopiperidine} + \text{4-ClC}6\text{H}4\text{SH} \xrightarrow{\text{NaH, THF}} \text{3-[(4-ClC}6\text{H}4\text{)S]piperidine} + \text{HBr}

Optimization Insights:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances nucleophilicity.

  • Base: NaH outperforms carbonate bases due to stronger deprotonation capacity.

  • Yield: Unoptimized reactions report ~50–65% yields, necessitating purification via recrystallization or column chromatography.

Multi-Step Synthesis from 4-Chlorobenzonitrile

Alkylation and Reduction Sequence

A patent (CN112778193A) outlines a scalable four-step synthesis adaptable for this compound:

  • Alkylation: 4-Chlorobenzonitrile reacts with 1-bromo-3-chloropropane under NaH to form 5-chloro-2-(4-chlorophenyl)pentanenitrile.

  • Reduction: Sodium borohydride (NaBH₄) and cobalt chloride (CoCl₂) in methanol reduce the nitrile to 5-chloro-2-(4-chlorophenyl)pentan-1-amine (79% yield).

  • Cyclization: Potassium carbonate (K₂CO₃) in acetonitrile facilitates ring closure to racemic this compound (54% yield).

  • Chiral Resolution: D-Camphorsulfonic acid resolves enantiomers, achieving >98% optical purity.

Critical Data:

StepReagentsConditionsYield
1NaH, THF0°C → RT, 12 hr85%
2NaBH₄, CoCl₂−30°C, 1 hr79%
3K₂CO₃, MeCNRT, overnight54%
4D-CSAEtOH, reflux>98% ee

Chlorothiophenol Precursor Synthesis

Chlorination of Thiophenol Derivatives

The synthesis of 4-chlorothiophenol—a key precursor—proceeds via electrophilic aromatic chlorination. US3331205A details a high-yield method:

  • Chlorination: Thiophenol reacts with Cl₂ gas at −20–100°C under pressure, yielding 80–88% para-chlorothiophenol.

  • Disulfide Intermediate: Phosphorus converts sulfenyl chlorides to disulfides, subsequently reduced with Zn/HCl to isolate 4-chlorothiophenol.

Reaction Scheme:

C6H5SH+Cl2P, Zn/HCl4-ClC6H4SH+byproducts\text{C}6\text{H}5\text{SH} + \text{Cl}2 \xrightarrow{\text{P, Zn/HCl}} \text{4-ClC}6\text{H}_4\text{SH} + \text{byproducts}

Performance Metrics:

  • Conversion: 89.3% thiophenol

  • Yield: 77.5% 4-chlorothiophenol

Industrial-Scale Considerations

Cost-Effective Catalyst Systems

The use of CoCl₂ in NaBH₄-mediated reductions minimizes costs compared to platinum oxide catalysts. Additionally, avoiding chiral stationary phase chromatography (SFC) in favor of chemical resolution with D-camphorsulfonic acid reduces operational complexity.

Solvent Recovery and Waste Management

Large-scale implementations prioritize solvent recycling (e.g., MeCN, THF) and brine-neutralization protocols to adhere to environmental regulations.

Comparative Analysis of Methods

Table 1. Method Efficiency Comparison

MethodStepsTotal YieldOptical PurityScalability
Direct Alkylation150–65%RacemicModerate
Multi-Step432% (overall)>98% eeHigh
Disulfide Reduction363–77.5%N/AHigh

Q & A

Basic: What are the common synthetic routes for 3-[(4-Chlorophenyl)thio]piperidine?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Thioether Formation: Reacting 4-chlorobenzenethiol with a piperidine derivative (e.g., 3-bromopiperidine) under basic conditions (e.g., NaOH in dichloromethane) to form the thioether bond. Optimize reaction time and temperature (60–80°C) to enhance yield .
  • Catalytic Approaches: Use piperidine as a catalyst in Claisen-Schmidt condensations, as seen in analogous syntheses of chlorophenyl-containing compounds. Solvent systems like PEG-600 under microwave irradiation can improve efficiency .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thioether formation. For condensation reactions, PEG-600 reduces side products .
  • Catalyst Tuning: Acid catalysts like p-toluenesulfonic acid (0.5–1.0 equiv.) improve cyclization efficiency in heterocyclic intermediates .
  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 10–15 min at 100°C) while maintaining >90% purity .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies piperidine ring protons (δ 1.5–3.0 ppm) and aromatic protons from the 4-chlorophenyl group (δ 7.2–7.5 ppm). HSQC/HMBC confirms connectivity .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 241.05 for C₁₁H₁₃ClNS) and fragmentation patterns .

Advanced: What is the hypothesized mechanism of action (MOA) in biological systems?

Methodological Answer:

  • Receptor Antagonism: Structural analogs (e.g., Pitolisant) act as histamine H₃ receptor antagonists. The piperidine ring and chlorophenylthio group likely interact with transmembrane domains via hydrophobic and π-π stacking .
  • Enzyme Inhibition: The thioether group may coordinate with metalloenzyme active sites (e.g., cytochrome P450), validated via molecular docking (AutoDock Vina) and MD simulations .

Advanced: How can computational modeling guide structural optimization?

Methodological Answer:

  • Pharmacophore Modeling: Rosetta-based models identify critical interactions (e.g., piperidine NH⁺ with Asp114 in H₃R). Adjust substituents to enhance binding affinity .
  • ADMET Prediction: SwissADME predicts logP (~2.5) and BBB permeability. Introduce polar groups (e.g., -OH) to reduce hepatotoxicity while maintaining potency .

Advanced: How should researchers resolve contradictions in bioactivity data?

Methodological Answer:

  • Assay Validation: Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor modulation. For enzyme studies, validate via kinetic analysis (Lineweaver-Burk plots) .
  • Batch Analysis: Variability in IC₅₀ values may arise from impurities. Conduct HPLC purity checks (>98%) and retest under standardized conditions .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation (P260 code) .
  • Storage: Store at 2–8°C in airtight containers under nitrogen. Incompatible with strong oxidizers (H290) .

Advanced: How does this compound compare to analogs with modified substituents?

Methodological Answer:

  • Thioether vs. Sulfonyl: Replacing the thio group with sulfonyl (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) reduces lipophilicity (ΔlogP = -1.2) but enhances metabolic stability .
  • Chlorophenyl vs. Fluorophenyl: Fluorine analogs (e.g., 3-(4-Fluoro-phenylsulfanylmethyl)-piperidine) show similar receptor affinity but altered pharmacokinetics (t₁/₂ increased by 30%) .

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